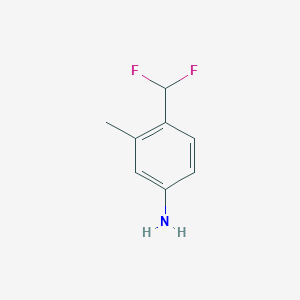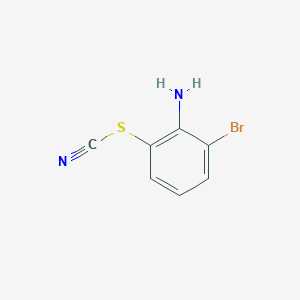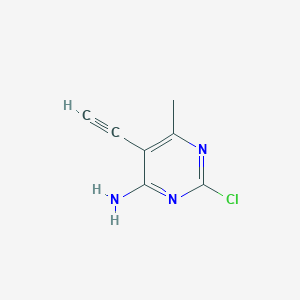
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H6ClN3. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications. Pyrimidines are essential components of nucleic acids, and their derivatives are widely studied for their potential therapeutic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with ethynyl derivatives under specific conditions. One common method includes the use of microwave-assisted reactions, which significantly reduce reaction times and improve yields compared to conventional heating methods . The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure efficient and rapid synthesis. The use of continuous flow reactors can also be employed to maintain consistent reaction conditions and improve overall yield and purity. The choice of reagents and solvents is crucial to optimize the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols under acidic or basic conditions.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alkenes or alkanes.
Applications De Recherche Scientifique
2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4,6-dimethylpyrimidine: A precursor in the synthesis of 2-Chloro-5-ethynyl-6-methylpyrimidin-4-amine.
2-Chloro-5-methylpyrimidine: Another pyrimidine derivative with similar reactivity but different substitution patterns.
2,4-Dichloro-5-methylpyrimidine: Used in similar synthetic applications but with different reactivity due to the presence of two chlorine atoms.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H6ClN3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
2-chloro-5-ethynyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-3-5-4(2)10-7(8)11-6(5)9/h1H,2H3,(H2,9,10,11) |
Clé InChI |
QIHHRGLEFUQWTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)Cl)N)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
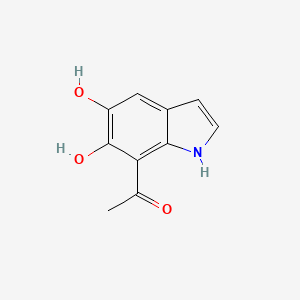
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
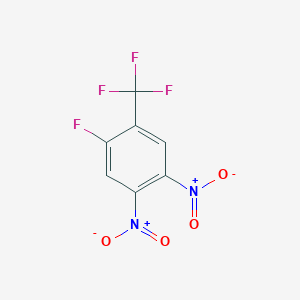
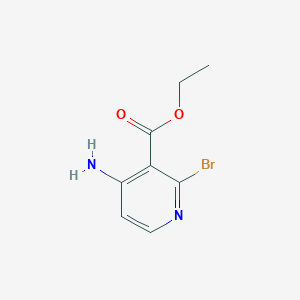
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
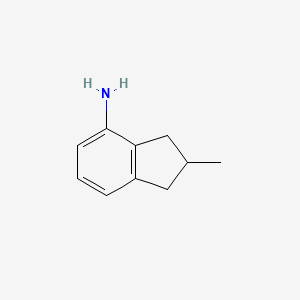

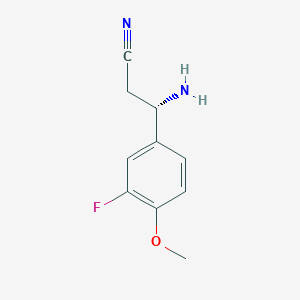
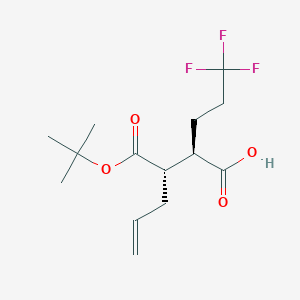
![2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide](/img/structure/B13027838.png)
